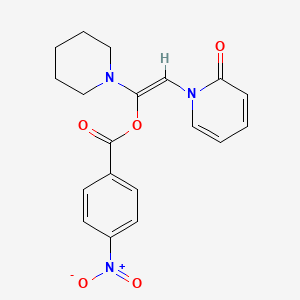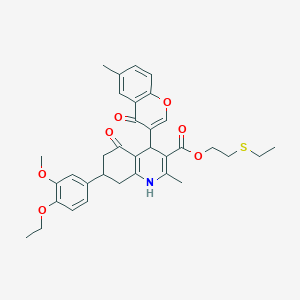![molecular formula C30H24N4O2S2 B11093772 5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093772.png)
5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyano group, a naphthalen-2-yl carbamoyl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-CYANO-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-CYANO-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Naphthalen-2-yl Compounds: These compounds contain the naphthalen-2-yl group and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets 5-CYANO-2-METHYL-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYL-4-(THIOPHEN-2-YL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which may confer specific properties and reactivity not found in other similar compounds.
Properties
Molecular Formula |
C30H24N4O2S2 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
5-cyano-2-methyl-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C30H24N4O2S2/c1-19-27(29(36)34-22-10-3-2-4-11-22)28(25-12-7-15-37-25)24(17-31)30(32-19)38-18-26(35)33-23-14-13-20-8-5-6-9-21(20)16-23/h2-16,28,32H,18H2,1H3,(H,33,35)(H,34,36) |
InChI Key |
NKUSFZDDIRHQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CS4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate](/img/structure/B11093695.png)

![1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone](/img/structure/B11093702.png)
![2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11093709.png)
![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide](/img/structure/B11093720.png)


![2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11093738.png)
![4,4'-[Ethane-1,2-diylbis(benzylimino)]bis(5-nitrobenzene-1,2-dicarbonitrile)](/img/structure/B11093741.png)
![4-[(Z)-(hydroxyimino)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11093743.png)
![methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B11093748.png)

![11-(3-bromo-4-methoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11093762.png)
![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B11093763.png)
